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molecular formula C6H12O3 B1605919 2,2-Diethoxyacetaldehyde CAS No. 5344-23-0

2,2-Diethoxyacetaldehyde

Cat. No. B1605919
M. Wt: 132.16 g/mol
InChI Key: IFYTUUDFOJDWBQ-UHFFFAOYSA-N
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Patent
US05162552

Procedure details

504 g of a solution of 240 g of propionaldehyde in 264 g of diethoxyacetaldehyde (glyoxal(mono)diethylacetal) are run into a mixture of 48 g of dimethylamine in 72 g of water and 80 g of propionic acid at 40° C. in the course of 30 minutes, while stirring. The reaction mixture is then stirred for a further 3 hours. After the lower aqueous phase has been separated off, fractional distillation of the organic phase gives 237 g (68.9% of theory) of 2-methyl-4,4-diethoxybut-2-enal of boiling point 67°-69° C./8 mbar.
[Compound]
Name
solution
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].CNC.C(O)(=O)CC.[CH2:13]([O:15][CH:16]([O:19][CH2:20][CH3:21])[CH:17]=O)[CH3:14]>O>[CH3:3][C:2](=[CH:17][CH:16]([O:19][CH2:20][CH3:21])[O:15][CH2:13][CH3:14])[CH:1]=[O:4]

Inputs

Step One
Name
solution
Quantity
504 g
Type
reactant
Smiles
Name
Quantity
240 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
48 g
Type
reactant
Smiles
CNC
Name
Quantity
80 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
264 g
Type
reactant
Smiles
C(C)OC(C=O)OCC
Name
Quantity
72 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the lower aqueous phase has been separated off
DISTILLATION
Type
DISTILLATION
Details
fractional distillation of the organic phase

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)=CC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 237 g
YIELD: PERCENTYIELD 68.9%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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